molecular formula C8H16FN B1531795 (1R,2R)-2-fluoro-N-(propan-2-yl)cyclopentan-1-amine CAS No. 2165819-43-0

(1R,2R)-2-fluoro-N-(propan-2-yl)cyclopentan-1-amine

Cat. No.: B1531795
CAS No.: 2165819-43-0
M. Wt: 145.22 g/mol
InChI Key: DDJXGSIKOOHKQM-HTQZYQBOSA-N
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Description

(1R,2R)-2-fluoro-N-(propan-2-yl)cyclopentan-1-amine is a chemical compound characterized by its unique structure, which includes a fluorine atom and an isopropyl group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-fluoro-N-(propan-2-yl)cyclopentan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a cyclopentane derivative, followed by the introduction of the isopropylamine group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-fluoro-N-(propan-2-yl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce a variety of functionalized cyclopentane compounds.

Scientific Research Applications

(1R,2R)-2-fluoro-N-(propan-2-yl)cyclopentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1R,2R)-2-fluoro-N-(propan-2-yl)cyclopentan-1-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s fluorine atom and isopropyl group contribute to its binding affinity and specificity, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-fluoro-N-(methyl)cyclopentan-1-amine
  • (1R,2R)-2-chloro-N-(propan-2-yl)cyclopentan-1-amine
  • (1R,2R)-2-fluoro-N-(propan-2-yl)cyclohexan-1-amine

Uniqueness

Compared to similar compounds, (1R,2R)-2-fluoro-N-(propan-2-yl)cyclopentan-1-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R,2R)-2-fluoro-N-propan-2-ylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FN/c1-6(2)10-8-5-3-4-7(8)9/h6-8,10H,3-5H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJXGSIKOOHKQM-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@@H]1CCC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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